N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-1-(3-fluorophenyl)methanesulfonamide

Description

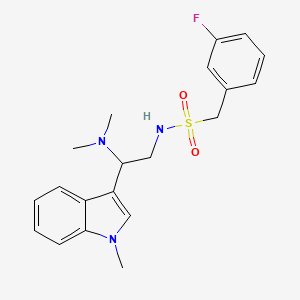

The compound N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-1-(3-fluorophenyl)methanesulfonamide features a hybrid structure combining an indole core, a dimethylaminoethyl side chain, and a 3-fluorophenyl methanesulfonamide moiety. The indole group is substituted at the 1-position with a methyl group, enhancing steric protection of the nitrogen, while the 3-position is functionalized with a dimethylaminoethyl chain, which may improve solubility and pharmacokinetic properties.

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-1-(3-fluorophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O2S/c1-23(2)20(18-13-24(3)19-10-5-4-9-17(18)19)12-22-27(25,26)14-15-7-6-8-16(21)11-15/h4-11,13,20,22H,12,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNVBQZWAIKUCTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(CNS(=O)(=O)CC3=CC(=CC=C3)F)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-1-(3-fluorophenyl)methanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indole Derivative: The synthesis begins with the preparation of the indole derivative, which can be achieved through Fischer indole synthesis or other suitable methods.

Introduction of the Dimethylamino Group:

Attachment of the Fluorophenyl Methanesulfonamide Group: The final step is the sulfonamide formation, where the fluorophenyl methanesulfonyl chloride reacts with the intermediate compound to yield the target molecule.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-1-(3-fluorophenyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs.

Scientific Research Applications

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-1-(3-fluorophenyl)methanesulfonamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activities, including interactions with biological targets such as enzymes and receptors.

Medicine: Research explores its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

Industry: The compound may have applications in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-1-(3-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural differences and similarities between the target compound and related molecules:

Analysis of Structural Variations

Indole Core Modifications

- Target Compound vs. The 3-acetylphenyl group in 3r increases lipophilicity, which may affect membrane permeability but reduce aqueous solubility .

- Target Compound vs. Compound 31 : Compound 31 includes a 5-methoxy group on the indole, which could enhance metabolic stability by blocking oxidative pathways. The 4-chlorobenzoyl substituent adds steric bulk, possibly improving target selectivity but increasing molecular weight .

Sulfonamide/Amide Functional Groups

- The propanamide linker in the biphenyl analogue () introduces flexibility, which might favor conformational adaptation to binding pockets but reduce metabolic stability compared to rigid sulfonamides .

Side Chain Variations

- The dimethylaminoethyl group in the target compound and ’s analogue likely improves solubility through protonation at physiological pH. In contrast, the pyrimidinyl amino group in ’s compound enables hydrogen bonding with kinase targets, suggesting divergent therapeutic applications .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-1-(3-fluorophenyl)methanesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis involves multi-step organic reactions, including sulfonamide coupling and indole functionalization. Key challenges include controlling regioselectivity during indole substitution and minimizing side reactions (e.g., over-alkylation). Optimization requires:

- Temperature control : Lower temperatures (0–5°C) for sulfonylation to prevent decomposition .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates .

- Catalysts : Use of coupling agents like HATU or EDCI for amide bond formation .

- Purity verification : Thin-layer chromatography (TLC) and reverse-phase HPLC (≥95% purity threshold) .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

- Methodological Answer : A combination of techniques is required:

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 7.2–7.8 ppm (indole aromatic protons) and δ 2.8–3.2 ppm (dimethylamino group) .

- ¹³C NMR : Signals for sulfonamide sulfur (~45 ppm) and fluorophenyl carbons (~115–125 ppm) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ expected at m/z 418.18) .

- FT-IR : Stretching vibrations for sulfonamide S=O (~1350 cm⁻¹) and C-F (~1220 cm⁻¹) .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in biological assays?

- Methodological Answer :

- Functional group modulation : Systematically replace the 3-fluorophenyl or dimethylamino group with bioisosteres (e.g., chloro, methoxy) to assess impact on target binding .

- In vitro assays : Use enzyme inhibition assays (e.g., kinase or protease targets) with IC₅₀ calculations. For example, compare activity against cancer cell lines (e.g., MCF-7, HeLa) with positive controls .

- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes to hypothetical targets (e.g., ATP-binding pockets) .

Q. How should researchers address contradictory data in biological activity studies (e.g., inconsistent IC₅₀ values across assays)?

- Methodological Answer : Contradictions may arise from assay conditions or off-target effects. Mitigation steps include:

- Orthogonal validation : Confirm activity using independent methods (e.g., SPR for binding affinity vs. cell-based assays) .

- Buffer optimization : Adjust pH and ionic strength to mimic physiological conditions .

- Metabolic stability testing : Evaluate compound degradation in liver microsomes to rule out false negatives .

Q. What computational approaches are suitable for predicting the pharmacokinetic properties of this compound?

- Methodological Answer :

- ADMET prediction : Tools like SwissADME or ADMETlab to estimate logP (target: 2–4 for blood-brain barrier penetration), aqueous solubility, and CYP450 inhibition .

- Metabolite identification : Use in silico platforms (e.g., GLORYx) to predict Phase I/II metabolism sites, focusing on sulfonamide and indole moieties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.